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Compound of Interest

1-Bromo-4-
Compound Name:
(methoxymethoxy)benzene

Cat. No.: B1279410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 3C Nuclear Magnetic Resonance
(NMR) data for 1-bromo-4-(methoxymethoxy)benzene, a key intermediate in various organic
syntheses. This document outlines the experimentally determined chemical shifts, provides a
comprehensive experimental protocol for data acquisition, and presents a logical workflow for
the characterization of this compound.

3C NMR Data for 1-Bromo-4-
(methoxymethoxy)benzene

The following table summarizes the quantitative 13C NMR data for 1-bromo-4-
(methoxymethoxy)benzene, acquired in chloroform-d (CDCIs) as the solvent. The chemical
shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Carbon Atom Assignment Chemical Shift (6, ppm)
C-O (Aromaitic) 154.8

C-Br (Aromatic) 113.8

C-H (Aromatic, ortho to -OMOM) 117.8

C-H (Aromatic, ortho to -Br) 1325

O-CH2-O 94.5

O-CHs 56.2

Experimental Protocol

The 3C NMR spectrum was obtained using a standard NMR spectrometer. The following
provides a detailed methodology for the acquisition of high-quality 13C NMR data for 1-bromo-
4-(methoxymethoxy)benzene and similar aromatic compounds.

1. Sample Preparation:

o Sample Quantity: Approximately 10-20 mg of 1-bromo-4-(methoxymethoxy)benzene was
accurately weighed.

e Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). CDCIs is a common solvent for non-polar to moderately polar organic compounds
and its deuterium signal is used for field-frequency locking.

 Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e NMR Tube: The solution was transferred to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:

e Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or
higher is recommended for optimal signal dispersion.

e Nucleus: 13C
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» Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on
Bruker instruments) was utilized.

e Acquisition Parameters:

o Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is
sufficient to cover the expected chemical shift range for most organic compounds.

o Acquisition Time: Typically around 1-2 seconds.

o Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full
relaxation of the carbon nuclei, leading to more accurate integration (if required).

o Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The
exact number will depend on the sample concentration.

e Processing Parameters:

[¢]

Fourier Transform: The acquired free induction decay (FID) was transformed into the
frequency domain using a Fourier transform.

[¢]

Phasing: The spectrum was manually or automatically phased to obtain pure absorption
lineshapes.

[¢]

Baseline Correction: A baseline correction was applied to ensure a flat baseline.

o

Referencing: The spectrum was referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final
analysis of the 13C NMR data for 1-bromo-4-(methoxymethoxy)benzene.
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Caption: Workflow for 33C NMR analysis of 1-bromo-4-(methoxymethoxy)benzene.
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 To cite this document: BenchChem. [Technical Guide: 3C NMR Analysis of 1-Bromo-4-
(methoxymethoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279410#13c-nmr-data-for-1-bromo-4-
methoxymethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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